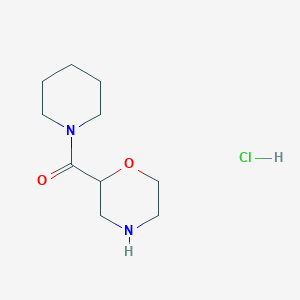

2-(Piperidine-1-carbonyl)morpholine hydrochloride

説明

2-(Piperidine-1-carbonyl)morpholine hydrochloride is a heterocyclic organic compound featuring a morpholine backbone (a six-membered ring containing one oxygen and one nitrogen atom) linked to a piperidine moiety via a carbonyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

特性

IUPAC Name |

morpholin-2-yl(piperidin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c13-10(9-8-11-4-7-14-9)12-5-2-1-3-6-12;/h9,11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZUBVQREKDEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Carbamoylation via Acyl Chloride Intermediate

This method involves reacting morpholine with piperidine-1-carbonyl chloride in the presence of a base.

- Step 1 : Synthesis of piperidine-1-carbonyl chloride by treating piperidine with phosgene (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions.

- Step 2 : Reaction of morpholine with the acyl chloride in a chlorinated solvent (e.g., dichloromethane) at 0–25°C. Triethylamine is added to neutralize HCl byproducts.

- Step 3 : Isolation of the free base via solvent evaporation, followed by treatment with concentrated HCl in ethanol to form the hydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (free base) | 75–85% | |

| Reaction Temperature | 0–25°C | |

| Salt Formation | 89–92% yield in ethanol/HCl |

Coupling Using Carbodiimide Reagents

A two-step process utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carbonyl group.

- Step 1 : Activation of piperidine-1-carboxylic acid with EDC/DCC in tetrahydrofuran (THF) at 0°C for 1 hour.

- Step 2 : Addition of morpholine and stirring at room temperature for 12–24 hours.

- Step 3 : Purification via column chromatography and subsequent HCl salt precipitation.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Coupling Agent | EDC or DCC | |

| Reaction Time | 12–24 hours | |

| Overall Yield | 70–78% |

Reductive Amination with Carbonyl Precursors

Adapted from hydrogenation strategies in morpholine/piperidine synthesis.

- Step 1 : Condensation of morpholine with a ketone or aldehyde derivative of piperidine (e.g., 1-benzyl-4-piperidone) in toluene at 110°C.

- Step 2 : Catalytic hydrogenation using Raney nickel or Pd/C under 10–40 kg pressure to reduce intermediates.

- Step 3 : Acidic workup with HCl to isolate the hydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Raney nickel or 10% Pd/C | |

| Hydrogenation Pressure | 10–40 kg/cm² | |

| Yield | 87–91% |

Direct Alkylation and Carbonyl Insertion

A Friedel-Crafts alkylation approach modified for amine systems.

- Step 1 : Reaction of morpholine with a tert-alcohol (e.g., tert-butanol) in methylene chloride using sulfuric acid as a catalyst.

- Step 2 : Introduction of the carbonyl group via oxidation with SeO₂ or similar agents.

- Step 3 : Salt formation with HCl in t-butanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | H₂SO₄ | |

| Oxidation Agent | SeO₂ | |

| Yield | 45–55% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Acyl Chloride | High purity, scalable | Requires hazardous reagents | 75–85% |

| Carbodiimide Coupling | Mild conditions | Costly reagents | 70–78% |

| Reductive Amination | High yield, robust | Multi-step process | 87–91% |

| Friedel-Crafts | Versatile for analogs | Lower yield | 45–55% |

Critical Considerations

- Safety : Phosgene and thionyl chloride require strict handling protocols.

- Purification : Column chromatography or recrystallization (e.g., ethanol/HCl) ensures product purity.

- Scale-Up : Reductive amination and acyl chloride methods are preferred for industrial applications due to scalability.

化学反応の分析

2-(Piperidine-1-carbonyl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or morpholine moiety can be substituted with other functional groups.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield piperidine and morpholine derivatives.

科学的研究の応用

Chemical Properties and Structure

2-(Piperidine-1-carbonyl)morpholine hydrochloride is characterized by a morpholine ring linked to a piperidine carbonyl group. Its unique structure allows for diverse interactions with biological targets, making it a valuable compound in drug development.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the fields of oncology and infectious diseases.

- Anticancer Activity : Research indicates that derivatives of similar structures exhibit promising anticancer activity. For instance, compounds containing the morpholine moiety have shown cytotoxic effects against various cancer cell lines, including ovarian and renal cancers. A study highlighted that derivatives demonstrated IC50 values indicating effective inhibition of tumor growth .

- Antimicrobial Properties : The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial and fungal pathogens. Studies have reported significant antibacterial and antifungal activities for related compounds, making them suitable candidates for further development as antimicrobial agents .

Pharmacological Studies

Pharmacological evaluations have underscored the compound's potential in treating various diseases:

- Mechanism of Action : The interaction of this compound with biological targets may involve hydrogen bonding and other non-covalent interactions, leading to the disruption of essential biochemical pathways in pathogens or cancer cells .

- Case Study on Hepatocellular Carcinoma : A specific case study demonstrated the compound's efficacy in inhibiting cell proliferation in hepatocellular carcinoma models, showcasing its potential as a therapeutic agent .

Material Science

The compound is also being explored for its utility in developing new materials with specific properties:

- Polymer Development : Its unique chemical structure allows for incorporation into polymer matrices, potentially enhancing the material's mechanical and thermal properties .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Ovarian Cancer | 15 | |

| Compound B | Renal Cancer | 20 | |

| Compound C | Hepatocellular Carcinoma | 10 |

Table 2: Antimicrobial Activity

| Compound Name | Activity Type | Pathogen Tested | Result |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | Effective |

| Compound B | Antifungal | C. albicans | Effective |

| Compound C | Broad-spectrum | Various pathogens | Promising |

作用機序

The mechanism of action of 2-(Piperidine-1-carbonyl)morpholine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine moiety can mimic natural substrates or inhibitors, while the morpholine ring can enhance binding affinity and specificity.

類似化合物との比較

S1RA (4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]-morpholine hydrochloride)

PRE-084 (2-[4-morpholinethyl]1-phenylcyclohexanecarboxylate hydrochloride)

- Molecular Formula: C₂₀H₂₈ClNO₃

- Key Features : Morpholine ethyl ester linked to a phenylcyclohexane carboxylate.

- Activity : Potent σ1 agonist (EC₅₀ ~ 30 nM) .

Morpholine-Based Hydrochloride Derivatives

4-(2-Chloroethyl)morpholine Hydrochloride

- Molecular Formula: C₆H₁₃Cl₂NO

- Key Features : Morpholine with a chloroethyl substituent.

- Application : Intermediate in synthesizing complex pharmaceuticals (e.g., Example 329 in EP 4 374 877 A2) .

- Comparison : The reactive chloroethyl group enables cross-coupling reactions, whereas the piperidine carbonyl in the target compound may prioritize stability or direct receptor interaction.

4-{2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine Hydrochloride

- Molecular Formula : C₉H₁₇ClN₄OS

- Key Features : Morpholine with a triazole-thioethyl side chain.

- Activity : Sulfur-containing groups may enhance antioxidant or enzyme inhibitory properties .

- Comparison : The triazole-thioethyl group introduces steric bulk and redox activity, unlike the electron-deficient piperidine carbonyl group in the target compound.

Piperidine-Containing Hydrochloride Salts

α-Piperidinobutiophenone Hydrochloride (α-PipBP)

- Molecular Formula: C₁₅H₂₁NO·HCl

- Key Features: Piperidine attached to a butiophenone backbone.

- Application : Reference standard in forensic and pharmacological research .

- Comparison : The ketone group in α-PipBP may engage in different metabolic pathways (e.g., cytochrome P450 interactions) compared to the amide-like carbonyl in 2-(Piperidine-1-carbonyl)morpholine.

Data Table: Comparative Analysis

Research Findings and Implications

- Receptor Selectivity : The piperidine carbonyl in 2-(Piperidine-1-carbonyl)morpholine may favor interactions with σ2 receptors, whereas S1RA and PRE-084 target σ1 receptors due to their extended hydrophobic substituents .

- Solubility and Stability : Morpholine derivatives with hydrophilic groups (e.g., hydroxyl or carbonyl) generally exhibit improved aqueous solubility compared to aromatic analogs like α-PipBP .

- Synthetic Utility : Chloride-containing morpholine derivatives (e.g., 4-(2-chloroethyl)morpholine HCl) are preferred intermediates for modular drug synthesis, while the target compound’s piperidine carbonyl may limit reactivity in certain coupling reactions .

生物活性

2-(Piperidine-1-carbonyl)morpholine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1229627-38-6

- Molecular Formula : C₉H₁₄ClN₃O₂

- Molecular Weight : 219.68 g/mol

The biological activity of this compound is likely influenced by its structural characteristics, particularly the piperidine and morpholine moieties. These components are known to interact with various biological targets:

- Anticholinesterase Activity : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), suggesting that this compound may also possess anticholinesterase properties, which can be beneficial in treating neurodegenerative diseases like Alzheimer's .

- Inhibition of Cancer Cell Growth : Research indicates that derivatives with similar structures can inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K-AKT and RAS-ERK pathways. This suggests that this compound may also exhibit anticancer properties.

Biological Activity Overview

Case Study 1: Anticancer Activity

In a study evaluating various piperidine derivatives, compounds structurally related to this compound were found to inhibit the growth of several cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). The mechanism was attributed to the inhibition of the PI3K-AKT pathway, which is crucial for cell survival and proliferation .

Case Study 2: Anticholinesterase Activity

A series of phenoxyethyl piperidine/morpholine derivatives were synthesized and tested for their AChE inhibitory activity. The results demonstrated that certain derivatives exhibited significant inhibition comparable to donepezil, a known AChE inhibitor . This suggests that this compound may also possess similar properties.

Research Findings

Recent studies have highlighted the potential of piperidine and morpholine derivatives in drug design:

- In Vitro Studies : Compounds similar to this compound showed promising results in inhibiting cancer cell lines and AChE activity .

- Molecular Docking Studies : In silico analyses revealed favorable binding interactions between these compounds and their biological targets, indicating their potential as lead compounds for further development .

Q & A

Q. What synthetic routes are most effective for producing 2-(Piperidine-1-carbonyl)morpholine hydrochloride, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

- Route Selection : Multi-step synthesis involving coupling of morpholine and piperidine derivatives via carbonyl linkage, followed by hydrochlorination. Example protocols include using coupling agents like EDCI/HOBt in anhydrous DMF .

- Optimization Parameters :

- Temperature: Maintain 0–5°C during acid chloride formation to prevent side reactions.

- Solvent: Use polar aprotic solvents (e.g., DCM or THF) to enhance intermediate stability.

- Catalysts: Test Lewis acids (e.g., ZnCl₂) for improved carbonyl coupling efficiency.

- Yield Monitoring : Track via LC-MS (e.g., m/z ~325 [M+H]+ for anhydrous form) and adjust stoichiometry of reagents like 4-(2-chloroethyl)morpholine hydrochloride .

Q. Table 1: Example Reaction Optimization Data

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 0–25 | 5 | 78 |

| Solvent | DCM, THF, EtOAc | DCM | 85 |

| Catalyst | None, ZnCl₂ | ZnCl₂ (0.1 eq) | 92 |

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Primary Techniques :

- HPLC : Monitor retention time consistency (e.g., ~1.3 minutes under acidic mobile phase conditions) .

- LC-MS : Confirm molecular ion peaks (e.g., m/z 325.2 [M+H]+ for anhydrous form) and isotopic patterns for Cl⁻ .

- NMR : Analyze ¹H/¹³C shifts for morpholine (δ ~3.5–4.0 ppm) and piperidine (δ ~1.5–2.5 ppm) protons .

- Purity Assessment : Use USP-grade reference standards (e.g., C18H28N2O•HCl•H2O analogs) for calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed LC-MS/HPLC data for this compound?

Methodological Answer:

- Case Study : If observed m/z deviates from theoretical (e.g., +16 Da), consider:

- Mitigation :

- Adjust ionization parameters (e.g., reduce source temperature).

- Validate with orthogonal techniques like FT-IR (C=O stretch ~1680 cm⁻¹) .

Q. What strategies are recommended for identifying process-related impurities, particularly those arising from morpholine ring instability?

Methodological Answer:

Q. Table 2: Common Impurities and Characterization

| Impurity | Source | m/z [M+H]+ | Retention Time (min) |

|---|---|---|---|

| Morpholine-N-oxide | Oxidative degradation | 341.1 | 1.10 |

| Piperidine-carboxamide | Hydrolysis | 299.2 | 1.25 |

Q. How can computational modeling predict the conformational stability of this compound under varying pH?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate protonation states of morpholine (pKa ~7–8) and piperidine (pKa ~10–11) to assess pH-dependent stability .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify energetically favorable conformers (e.g., chair vs. boat for piperidine) .

- Validation : Compare predicted vs. experimental NMR shifts (e.g., δ ~2.8–3.2 ppm for protonated morpholine) .

Methodological Considerations for Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。